molecular formula C18H9Cl2F3N4S B2368868 (E)-4-(3,4-dichlorophenyl)-N'-(3-(trifluoromethyl)phenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477197-24-3

(E)-4-(3,4-dichlorophenyl)-N'-(3-(trifluoromethyl)phenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2368868
CAS No.: 477197-24-3
M. Wt: 441.25
InChI Key: ITHDCUAFGNNRGN-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(3,4-dichlorophenyl)-N'-(3-(trifluoromethyl)phenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C18H9Cl2F3N4S and its molecular weight is 441.25. The purity is usually 95%.
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Biological Activity

The compound (E)-4-(3,4-dichlorophenyl)-N'-(3-(trifluoromethyl)phenyl)thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered attention in recent years for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, characterization, and biological assays.

Synthesis and Characterization

The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For this compound, the thiazole ring is formed through a condensation reaction involving substituted phenyl groups and hydrazine derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

MethodDetails
NMR Confirmed thiazole moiety presence with characteristic peaks at 6.96 ppm (S–C=CH) and 7.07 ppm (NH2)
IR Key absorptions indicating functional groups present in the compound
MS Molecular weight confirmed at 365.78 g/mol

Antibacterial Activity

Thiazole derivatives have been extensively studied for their antibacterial properties. In various studies, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that certain thiazole derivatives exhibit MIC values ranging from 7.8 µg/mL to 15.6 µg/mL against strains such as Staphylococcus aureus and Escherichia coli, demonstrating superior efficacy compared to standard antibiotics like Oxytetracycline .

Anticancer Properties

Research has suggested that thiazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For instance, some compounds have been reported to inhibit human carbonic anhydrase, which is implicated in tumor growth .

  • Case Study : In a study evaluating various thiazole derivatives, compounds showed cytotoxicity against cancer cell lines with IC50 values in the low micromolar range, indicating potential as chemotherapeutic agents .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. The toxicity of this compound was evaluated using laboratory models.

  • LC50 Values : In studies involving Spodoptera littoralis, a common agricultural pest, compounds showed LC50 values ranging from 49.04 ppm to 94.90 ppm, indicating varying levels of toxicity .

Properties

IUPAC Name

(2E)-4-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2F3N4S/c19-13-5-4-10(6-14(13)20)16-9-28-17(25-16)15(8-24)27-26-12-3-1-2-11(7-12)18(21,22)23/h1-7,9,26H/b27-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHDCUAFGNNRGN-JFLMPSFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.